molecular formula C19H29NO6S B15299324 2-(1-(Tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)ethyl 4-methylbenzenesulfonate

2-(1-(Tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B15299324
M. Wt: 399.5 g/mol
InChI Key: UNESRPOLNGAGSE-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group The hydroxyl group is then introduced at the 4-position of the piperidine ringThe final product is obtained after deprotection of the Boc group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-1-piperidinecarboxylate
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is unique due to the presence of the 2-[(4-methylbenzenesulfonyl)oxy]ethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds that are not easily accessible through other routes .

Properties

Molecular Formula

C19H29NO6S

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29NO6S/c1-15-5-7-16(8-6-15)27(23,24)25-14-11-19(22)9-12-20(13-10-19)17(21)26-18(2,3)4/h5-8,22H,9-14H2,1-4H3

InChI Key

UNESRPOLNGAGSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2(CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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